molecular formula C12H14ClN3O2 B12936631 Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B12936631
M. Wt: 267.71 g/mol
InChI Key: HFPVWKMHKPLWJS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with isopropylamine, followed by cyclization with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their diverse biological activities.

    Imidazo[1,2-b]pyridines: Similar structure but different substitution patterns.

Uniqueness

Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 2-chloro-8-propan-2-ylimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-5-14-16-6-9(13)15-11(16)10(8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

HFPVWKMHKPLWJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN2N=C1)Cl)C(C)C

Origin of Product

United States

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